Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime typically involves the reaction of 1-(4-(2-methylpropyl)phenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-methylpropyl)phenyl)ethanone: The parent compound from which the oxime is derived.
1-(4-(2-methylpropyl)phenyl)ethanone oxime: Another oxime derivative with similar properties.
Uniqueness
Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. Its applications in various fields of research further highlight its significance.
Properties
CAS No. |
74305-51-4 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-(2-methylpropyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-14/h4-7,9,14H,8H2,1-3H3/b13-10- |
InChI Key |
ZDTCBWAOFBMOPN-RAXLEYEMSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C(=N\O)/C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=NO)C |
Origin of Product |
United States |
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